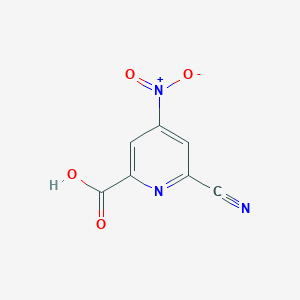
6-Cyano-4-nitropyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-4-nitropyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H3N3O4 It features a pyridine ring substituted with cyano, nitro, and carboxylic acid groups
Preparation Methods
The synthesis of 6-Cyano-4-nitropyridine-2-carboxylic acid typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of 4-cyanopyridine followed by carboxylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure high yields and purity .
Industrial production methods may involve the optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
6-Cyano-4-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, hydrogen gas, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Cyano-4-nitropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 6-Cyano-4-nitropyridine-2-carboxylic acid largely depends on its chemical structure and the specific application. In biological systems, its nitro and cyano groups can interact with various molecular targets, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative and application .
Comparison with Similar Compounds
6-Cyano-4-nitropyridine-2-carboxylic acid can be compared with other pyridinecarboxylic acids, such as picolinic acid, nicotinic acid, and isonicotinic acid. These compounds share the pyridine ring structure but differ in their substituents, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C7H3N3O4 |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
6-cyano-4-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3N3O4/c8-3-4-1-5(10(13)14)2-6(9-4)7(11)12/h1-2H,(H,11,12) |
InChI Key |
XSGAWGJKRKBTCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)
![[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid](/img/structure/B14854785.png)



![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
![(1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B14854810.png)
![5-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B14854811.png)

